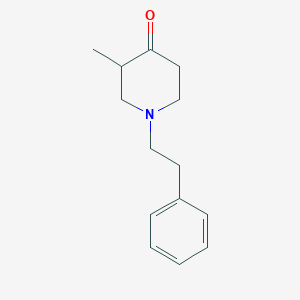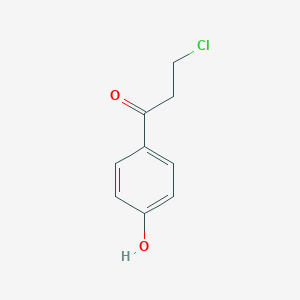
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one is a biodegradable polymer synthesized through the ring-opening polymerization of trimethylene carbonate and 2,2-dimethyltrimethylene carbonate. This copolymer is known for its biocompatibility and biodegradability, making it a valuable material in biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing dimethyltrimethylene carbonate-trimethylene carbonate copolymer is through ring-opening polymerization. This process involves the use of catalysts such as rare earth aryl oxides or imidazol-2-ylidenes . The polymerization can be conducted under various conditions, including different temperatures, monomer concentrations, and catalyst types. For instance, the polymerization rate is first-order with respect to both monomer and catalyst concentrations, and the overall activation energy is approximately 51.06 kJ/mol .
Industrial Production Methods: In industrial settings, the production of this copolymer often involves bulk ring-opening polymerization. This method allows for the efficient synthesis of high-molecular-weight polymers with controlled properties. The use of metal-free organocatalysts is preferred to avoid metal contamination, which can compromise the polymer’s performance in biomedical applications .
Chemical Reactions Analysis
Types of Reactions: 5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one primarily undergoes ring-opening polymerization reactions. This process involves the cleavage of the acyloxygen bond in the monomer, leading to the formation of the polymer chain .
Common Reagents and Conditions: Common reagents used in the polymerization of this copolymer include rare earth aryl oxides, imidazol-2-ylidenes, and benzyl alcohol as an initiator . The polymerization can be conducted at room temperature or under controlled heating, depending on the desired properties of the final product .
Major Products Formed: The major product formed from the ring-opening polymerization of trimethylene carbonate and 2,2-dimethyltrimethylene carbonate is the dimethyltrimethylene carbonate-trimethylene carbonate copolymer. This copolymer exhibits unique properties such as biodegradability and biocompatibility, making it suitable for various biomedical applications .
Scientific Research Applications
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a biodegradable polymer for the development of environmentally friendly materials . In biology and medicine, this copolymer is utilized in tissue engineering, drug delivery systems, and biodegradable implants due to its biocompatibility and controlled degradation properties . In the industrial sector, it is employed in the production of biodegradable plastics and other sustainable materials .
Mechanism of Action
The mechanism of action of dimethyltrimethylene carbonate-trimethylene carbonate copolymer involves the hydrolysis of the polymer chain, leading to its biodegradation . This process is facilitated by the presence of water and enzymes in the biological environment. The molecular targets and pathways involved in the degradation process include the cleavage of ester bonds in the polymer chain, resulting in the formation of non-toxic byproducts .
Comparison with Similar Compounds
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one is unique compared to other similar compounds due to its specific combination of trimethylene carbonate and 2,2-dimethyltrimethylene carbonate. Similar compounds include poly(trimethylene carbonate), poly(lactide-co-glycolide), and poly(caprolactone) . While these polymers also exhibit biodegradability and biocompatibility, the unique properties of dimethyltrimethylene carbonate-trimethylene carbonate copolymer, such as its controlled degradation rate and mechanical properties, make it particularly suitable for specific biomedical applications .
Properties
CAS No. |
127475-72-3 |
|---|---|
Molecular Formula |
C10H16O6 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one |
InChI |
InChI=1S/C6H10O3.C4H6O3/c1-6(2)3-8-5(7)9-4-6;5-4-6-2-1-3-7-4/h3-4H2,1-2H3;1-3H2 |
InChI Key |
ONGWYGHSZMBMGR-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)OC1)C.C1COC(=O)OC1 |
Canonical SMILES |
CC1(COC(=O)OC1)C.C1COC(=O)OC1 |
Synonyms |
dimethyltrimethylene carbonate-trimethylene carbonate copolymer DMTMC-TMC copolyme |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B143720.png)

![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)

![Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B143726.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime](/img/structure/B143728.png)




